alisol A 24-acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

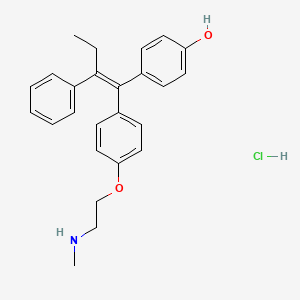

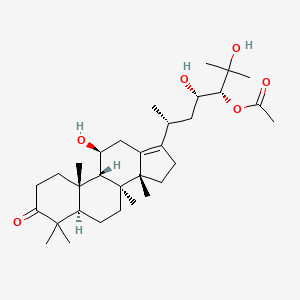

Alisol A 24-acetate is a natural product . It is one of the main active triterpenoid compounds isolated from Rhizoma Alismatis, a famous Traditional Chinese Medicine . It is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents .

Synthesis Analysis

Alisol A 24-acetate was found to be unstable in solvents. It was observed that alisol A 24-acetate and 23-acetate inter-transformed in solvents, and the transformation rate was more rapid in protic solvents than in aprotic solvents .Molecular Structure Analysis

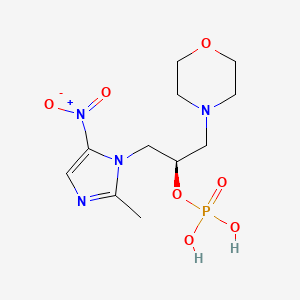

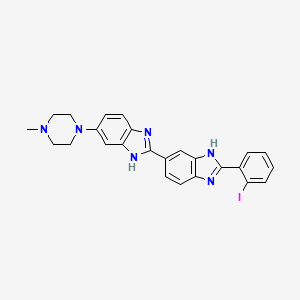

The molecular weight of alisol A 24-acetate is 532.75, and its formula is C32H52O6 . The single crystal X-ray structure of alisol A 24-acetate and the NMR data of alisol A 23-acetate were reported .Chemical Reactions Analysis

Alisol A 24-acetate and 23-acetate inter-transformed in solvents, and the transformation rate was more rapid in protic solvents than in aprotic solvents. Moreover, both alisol A 24-acetate and 23-acetate were deacetylated to yield alisol A when kept in methanol for a long time .Physical And Chemical Properties Analysis

Alisol A 24-acetate is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents . It was found to be unstable in solvents .Applications De Recherche Scientifique

Neuroprotection

Alisol A 24-acetate has been found to have neuroprotective effects on cerebral ischaemia–reperfusion injury . It exerts a strong inhibitory effect on inflammation and cell apoptosis, which are involved in the pathogenesis of ischaemic stroke . It suppresses neurological deficits scores and improves cognitive dysfunction induced by global cerebral ischaemia/reperfusion (GCI/R) . It also inhibits microglia and astrocytes proliferation, downregulates the expression of interleukin (IL)-1β, tumor necrosis factor (TNF)-α, and inducible nitric oxide synthase (iNOS) in the GCI/R mice brain .

Bone Health

Alisol A 24-acetate has been shown to have protective effects on bone loss induced by ovariectomy . It improves bone morphometric parameters and increases serum estradiol and bone alkaline phosphatase levels . It also inhibits TRAP activity and increases regulatory T/Th17 cell numbers .

Lipid Metabolism

The compound is an effective component of the Alismatis Rhizoma (AR) extract, which is often used in the treatment of hyperlipidemia . It has been found to improve lipid deposition in the liver of hyperlipidemic mice .

Vascular Health

Alisol A 24-acetate has been found to effectively reverse the phenotypic transformation and inhibit the migration of vascular smooth muscle cells (VSMCs) . This may be associated with the suppression of the ERK1/2 signaling pathway .

Mécanisme D'action

Target of Action

Alisol A 24-acetate (AA-24-a) is a triterpene isolated from the medicinal plant Alisma orientale . The primary targets of AA-24-a are the adipocytes, specifically the 3T3-L1 cells . It interacts with these cells to stimulate lipolysis .

Mode of Action

AA-24-a stimulates neutral lipolysis in fully differentiated adipocytes . It achieves this by activating protein kinase A (PKA)-mediated phosphorylation of hormone-sensitive lipase and extracellular signal-regulated kinase (ERK)-mediated downregulation of perilipin A expression .

Biochemical Pathways

The compound affects the lipolysis regulation pathway in adipocytes . It upregulates the phosphorylation of hormone-sensitive lipase via the PKA pathway and downregulates the expression of perilipin A via the ERK pathway . These changes lead to the stimulation of neutral lipolysis .

Pharmacokinetics

It’s known that the compound is unstable in solvents . It inter-transforms with alisol A 23-acetate in solvents, and the transformation rate is more rapid in protic solvents than in aprotic solvents .

Result of Action

The action of AA-24-a leads to significant stimulation of neutral lipolysis in adipocytes . This results in the release of glycerol into the culture medium of 3T3-L1 cells . The compound also inhibits the proliferation of microglia and astrocytes, downregulates the expression of inflammatory cytokines, and reduces neuronal apoptosis .

Action Environment

The action of AA-24-a is influenced by the environment. For instance, the compound’s stability varies in different solvents . It’s also worth noting that the compound’s effects can be inhibited by specific inhibitors of PKA and ERK, key enzymes in relevant signaling pathways .

Orientations Futures

Alisol A 24-acetate has shown potential in alleviating GCI/R injury and preventing bone loss in OVX mice . These findings suggest that alisol A 24-acetate could be considered a potential therapeutic for the treatment of postmenopausal osteoporosis and other related conditions . Further studies are needed to confirm these effects and explore other potential therapeutic applications.

Propriétés

IUPAC Name |

[(3R,4S,6R)-2,4-dihydroxy-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O6/c1-18(16-23(35)27(29(5,6)37)38-19(2)33)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(36)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34-35,37H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27-,30+,31+,32+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHUQVMHWUQNTG-JSWHPQHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C)(C)O)OC(=O)C)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](C(C)(C)O)OC(=O)C)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alisol A 24-acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester](/img/no-structure.png)